Barium phytate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

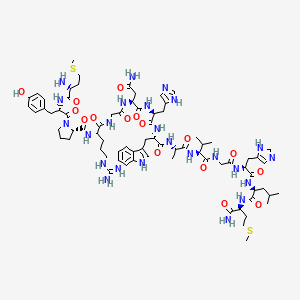

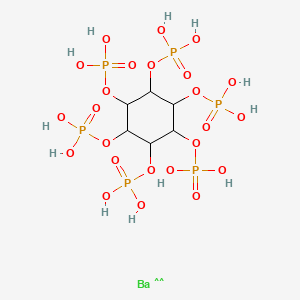

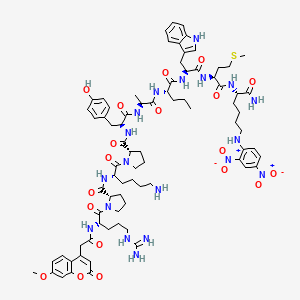

Barium Phytate is a compound with the molecular formula C6H18BaO24P6 . It is also known as Phytic Acid Hexabarium Salt . It is recognized for its use in various applications, particularly in flame retardant materials .

Synthesis Analysis

This compound can be synthesized by the reaction of phytic acid with barium carbonate in deionized water . This process has been used to prepare this compound for use in various applications, such as in the production of flame-retardant materials .Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C6H18BaO24P6 . The InChI representation of the molecule isInChI=1S/C6H18O24P6.Ba/c7-31(8,9)25-1-2(26-32(10,11)12)4(28-34(16,17)18)6(30-36(22,23)24)5(29-35(19,20)21)3(1)27-33(13,14)15;/h1-6H,(H2,7,8,9)(H2,10,11,12)(H2,13,14,15)(H2,16,17,18)(H2,19,20,21)(H2,22,23,24); . Chemical Reactions Analysis

The primary chemical reaction involved in the use of this compound is its role as a flame retardant. It is used in combination with an intumescent flame retardant (IFR) to improve the flame retardancy of materials such as epoxy resin .Physical and Chemical Properties Analysis

This compound has a molecular weight of 797.36 g/mol . It has a Hydrogen Bond Donor Count of 12, a Hydrogen Bond Acceptor Count of 24, and a Rotatable Bond Count of 12 . Its exact mass and monoisotopic mass are both 797.766620 g/mol .Scientific Research Applications

Flame Retardant for Epoxy Resin

Barium phytate (Pa-Ba) has been used in combination with intumescent flame retardant (IFR) for epoxy resin, showing significant improvement in flame retardancy. The Pa-Ba/IFR blend resulted in a higher limiting oxygen index and a reduced peak heat release rate compared to pure epoxy resin, indicating better flame resistance. This synergistic effect makes Pa-Ba a promising environmentally friendly additive for enhancing flame retardancy in epoxy resin applications (Wang et al., 2021).

Phytase Assay Substrate in Nutritional Research

This compound plays a role in nutritional research, particularly in the preparation of phytase assay substrates. Phytases are enzymes that make phosphate available for animal nutrition by breaking down phytate. The process of preparing suitable sodium phytate from rice bran involves the use of barium hydroxide, highlighting the importance of this compound in the study of phosphate metabolism and its potential benefits in human and animal nutrition (Madsen, Brearley, & Brinch-Pedersen, 2019).

Phytotoxicity and Phytoremediation

Research on the phytotoxicity of barium in natural environments, such as gas well brines, has been conducted. Studies have shown that barium does not have a significant effect on plant yield, making it a candidate for phytoremediation purposes. This research is crucial for understanding the impact of barium on plant growth and its potential use in cleaning up contaminated environments (Cipollini & Pickering, 1986).

Role in Ceramic Materials and Nanotechnology

This compound is also studied in the context of ceramic materials and nanotechnology. For example, barium titanate, a closely related compound, is extensively studied for its dielectric properties and applications in electrical devices. These studies expand our understanding of barium-based materials and their potential applications in various fields of technology and industry (Kumar et al., 2010).

Mechanism of Action

Target of Action

Phytic Acid Hexabarium Salt, also known as Barium Phytate, is a potent chelator of divalent and trivalent cations . Its primary targets are divalent and trivalent cations, such as calcium (Ca2+) and magnesium (Mg2+) ions . These ions play crucial roles in various biological processes, including signal transduction, enzyme function, and cell membrane stability.

Mode of Action

Phytic Acid Hexabarium Salt interacts with its targets (divalent and trivalent cations) through chelation . Its high surface negative charge allows it to bind strongly with these cations, forming stable complexes . This interaction can lead to changes in the availability and distribution of these cations within the biological system.

Biochemical Pathways

The chelation of divalent and trivalent cations by Phytic Acid Hexabarium Salt can affect various biochemical pathways. For instance, in yeast, Phytic Acid acts with the nuclear pore protein Gle1 to regulate the nuclear export of mRNA by coactivating the RNA-dependent ATPase activity of DExD-box protein 5 (Dbp5) . This suggests that Phytic Acid Hexabarium Salt may influence gene expression and protein synthesis through its chelating activity.

Result of Action

The molecular and cellular effects of Phytic Acid Hexabarium Salt’s action are largely dependent on its chelating activity. By binding to divalent and trivalent cations, it can alter the ionic balance within cells, potentially affecting various cellular processes. In yeast, for example, it has been shown to regulate mRNA export, suggesting a role in gene expression .

Safety and Hazards

Properties

| { "Design of the Synthesis Pathway": "Barium phytate can be synthesized by reacting barium chloride with sodium phytate in an aqueous solution.", "Starting Materials": [ "Barium chloride", "Sodium phytate", "Water" ], "Reaction": [ "Dissolve 1 mole of barium chloride in water to form a solution.", "Dissolve 1 mole of sodium phytate in water to form a solution.", "Slowly add the sodium phytate solution to the barium chloride solution while stirring continuously.", "A white precipitate of barium phytate will form.", "Filter the precipitate and wash it with water to remove any impurities.", "Dry the barium phytate precipitate in an oven at 60°C for several hours until it is completely dry.", "The final product is barium phytate." ] } | |

CAS No. |

90940-73-1 |

Molecular Formula |

C6H6Ba6O24P6 |

Molecular Weight |

1471.9 g/mol |

IUPAC Name |

barium(2+);(2,3,4,5,6-pentaphosphonatooxycyclohexyl) phosphate |

InChI |

InChI=1S/C6H18O24P6.6Ba/c7-31(8,9)25-1-2(26-32(10,11)12)4(28-34(16,17)18)6(30-36(22,23)24)5(29-35(19,20)21)3(1)27-33(13,14)15;;;;;;/h1-6H,(H2,7,8,9)(H2,10,11,12)(H2,13,14,15)(H2,16,17,18)(H2,19,20,21)(H2,22,23,24);;;;;;/q;6*+2/p-12 |

InChI Key |

RWTUMPVMNMPSMC-UHFFFAOYSA-B |

SMILES |

C1(C(C(C(C(C1OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O.[Ba] |

Canonical SMILES |

C1(C(C(C(C(C1OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-].[Ba+2].[Ba+2].[Ba+2].[Ba+2].[Ba+2].[Ba+2] |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Barium Phytate enhance the flame retardancy of materials like polyurethane foam?

A1: this compound (Pa-Ba) primarily acts in the condensed phase to improve flame retardancy. [, ] When incorporated into materials like polyurethane foam (PUF), it promotes the formation of a stable char layer during combustion. This char layer acts as a barrier, insulating the underlying material from heat and oxygen, thus hindering further burning. [] Research suggests that Pa-Ba achieves this by promoting the decomposition of PUF into char rather than flammable volatiles. [] This mechanism is further enhanced when Pa-Ba is used synergistically with other flame retardants like ammonium polyphosphate. []

Q2: What is the evidence for the synergistic effect of this compound with other flame retardants?

A2: Studies show that combining Pa-Ba with intumescent flame retardants (IFR) in epoxy resin leads to a significant improvement in flame retardancy compared to using either component alone. [] For example, an epoxy resin formulation containing both Pa-Ba and IFR achieved a higher Limiting Oxygen Index (LOI) value and a significant reduction in peak heat release rate (PHRR) compared to formulations containing only one of the flame retardants. [] This synergistic effect is attributed to the complementary actions of Pa-Ba and IFR in the condensed and gas phases, respectively.

Q3: Beyond its application in polymers, are there other potential uses for this compound?

A3: Yes, research suggests that this compound can play a role in managing phosphorus levels in agricultural settings. [] When co-applied with drinking water treatment residues (DWTRs) to biosolids-amended soil, this compound contributes to a reduction in water-soluble phosphorus in leachate. [] This is particularly relevant for mitigating phosphorus runoff and its negative environmental impacts on water bodies.

Q4: What analytical techniques are used to characterize and study this compound?

A4: Various analytical techniques are employed to characterize this compound and its effects. Fourier-transform infrared (FTIR) spectroscopy helps identify the chemical structure and functional groups present in the compound. [] Thermogravimetric analysis (TGA) is used to study the thermal stability of Pa-Ba and its impact on the thermal degradation behavior of materials it is incorporated into. [, , ] Additionally, X-ray absorption near edge structure (XANES) analysis helps determine phosphorus speciation in complex matrices containing Pa-Ba. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

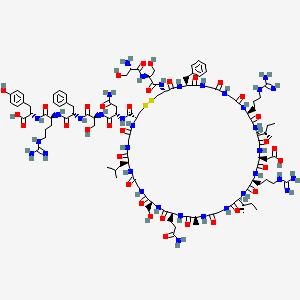

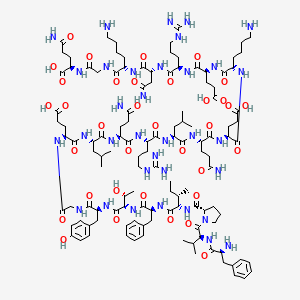

![(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B1591597.png)